Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate
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Overview
Description
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a complex structure with sulfonyl groups, which are known for their role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acid chlorides and alcohols under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in these interactions, often participating in nucleophilic substitution reactions. The pathways involved may include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters with sulfonyl groups, such as methyl butyrate and ethyl acetate . These compounds share similar structural features but differ in their specific functional groups and chain lengths.
Uniqueness
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate is unique due to its specific combination of sulfonyl groups and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H36O6S2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
methyl 3-(2-dodecylsulfonylethylsulfonyl)propanoate |
InChI |
InChI=1S/C18H36O6S2/c1-3-4-5-6-7-8-9-10-11-12-14-25(20,21)16-17-26(22,23)15-13-18(19)24-2/h3-17H2,1-2H3 |
InChI Key |
UJKDOZBGIPFYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCC(=O)OC |
Origin of Product |
United States |
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